Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound classified as a benzimidazole derivative. Benzimidazoles are heterocyclic aromatic organic compounds recognized for their diverse biological activities, including applications in pharmaceuticals, agriculture, and materials science. This specific compound is noted for its potential therapeutic properties, particularly in the context of antibacterial and anti-inflammatory effects, making it a subject of interest in medicinal chemistry and drug development.
The compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed chemical information and synthesis methods. The Chemical Abstracts Service number for this compound is 131020-50-3, which facilitates its identification in scientific literature.
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate falls under the category of benzimidazole derivatives. These compounds are characterized by a fused benzene and imidazole ring structure, contributing to their biological activity. The classification highlights its relevance in medicinal chemistry, particularly for developing new therapeutic agents.
The synthesis of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate typically involves cyclization reactions starting from o-phenylenediamine and carboxylic acid derivatives. A common synthetic route includes the reaction of o-phenylenediamine with methyl chloroformate under basic conditions. This method allows for the formation of the benzimidazole core structure through nucleophilic attack and subsequent cyclization.
The synthesis may require specific conditions such as temperature control and the use of solvents that facilitate the reaction. For instance, reactions are often conducted in polar solvents to enhance solubility and reactivity. The use of catalysts, such as transition metals or organocatalysts, can improve yield and selectivity during the synthesis process.
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate features a complex molecular structure characterized by a cyclohexyl group attached to the benzimidazole ring. The molecular formula is C16H19N2O2, with a molecular weight of approximately 273.34 g/mol.
Key structural parameters include:
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions typical of benzimidazole derivatives. These include nucleophilic substitutions and cyclization reactions that can modify its functional groups or introduce new substituents.
Reactions are often facilitated by acidic or basic conditions depending on the desired transformation. For example, hydrolysis under acidic conditions can convert the ester functional group into a carboxylic acid, potentially enhancing its biological activity.
The mechanism of action for Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate involves interaction with various biological targets within the body. As an imidazole derivative, it may influence several biochemical pathways associated with inflammation and microbial resistance.
Research indicates that compounds in this class can modulate enzyme activity or receptor interactions, leading to therapeutic effects. For instance, they may inhibit specific enzymes involved in inflammatory responses or bacterial growth.
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is typically characterized by:
The compound exhibits:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) can provide insight into its structural characteristics and confirm purity.
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate holds significant promise in scientific research due to its potential therapeutic applications. It has been investigated for:
The compound is systematically named as methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate, reflecting its core benzimidazole scaffold substituted at N1 with a cyclohexyl ring and at C6 with a methoxycarbonyl group. Its molecular formula, C₁₅H₁₈N₂O₂, implies a molecular weight of 258.32 g/mol and a hydrogen deficiency index of 9, consistent with its bicyclic aromatic system and additional rings. The cyclohexyl group adopts a chair conformation, while the ester functionality introduces polarity (logP ≈ 2.1, predicted). The SMILES notation (O=C(C₁=CC=C₂C(N(C₃CCCCC₃)C=N₂)=C₁)OC) encodes the connectivity, highlighting the ester’s position ortho to the imidazole nitrogen [1] [6] [8].
Table 1: Molecular Identity Profile
Property | Value |
---|---|
IUPAC Name | Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate |
CAS Registry Number | 1199773-37-9 |
Molecular Formula | C₁₅H₁₈N₂O₂ |
Molecular Weight | 258.32 g/mol |
Canonical SMILES | COC(=O)C₁=CC=C₂N(C₃CCCCC₃)C=NC₂=C₁ |
Storage Stability | Sealed, dry, 2–8°C |
While single-crystal XRD data for this specific compound is unavailable in the search results, studies of analogous 1-cyclohexylbenzimidazoles reveal key insights. The cyclohexyl group exhibits axial or equatorial orientation relative to the planar benzimidazole system, influencing steric interactions. In solution, rapid tautomeric exchange occurs at the imidazole NH site (if unsubstituted), but N1-alkylation (as here) locks the tautomer. For hydrate forms (observed in related structures), hydrogen-bonded chains (O–H···N) along crystal axes are typical, with distances shorter than van der Waals radii sums (2.8–3.0 Å) [4]. Solid-state packing is likely dominated by C–H···O interactions involving the ester carbonyl and weak π-stacking.
1H NMR (CDCl₃, predicted):
13C NMR (CDCl₃, predicted):
IR (KBr):
UV-Vis:
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
1H NMR | δ 3.85–3.95 (s, 3H, OCH₃); δ 3.0–3.1 (m, 1H, N–CH); δ 7.4–8.0 (m, 3H, Ar–H) |
13C NMR | δ 167.8 (C=O); δ 151.2 (C2); δ 140.1 (C9a); δ 51.9 (OCH₃); δ 32.5 (N–CH) |
IR | 1718 cm⁻¹ (s, C=O); 1615 cm⁻¹ (C=N); 1260 cm⁻¹ (C–O) |
UV-Vis | λ_max (MeOH): 265 nm (ε > 10,000), shoulder at 305 nm |
The positional isomerism and N1-substitution critically modulate bioactivity and physicochemical behavior:
C6 vs. C5 Carboxylate Placement:The C6-carboxylate isomer (discussed here) demonstrates superior DNA-binding affinity in conjugates compared to its C5-analog (CAS 1355247-12-9). This stems from the C6 ester’s optimized spatial alignment for minor-groove binding, whereas the C5 isomer exhibits steric clash. Imidazo[1,2-a]pyrazine conjugates bearing the C6-carboxylate show GI₅₀ values in the nanomolar range against tumor cells, while C5-analogs are less potent [3] [7].
N1-Substituent Effects:
Isopropyl (CAS analog): Reduces steric hindrance versus cyclohexyl, diminishing target affinity in cytotoxicity screens [7] [9].
Core Hybridization:Conjugates with imidazo[1,2-a]pyrazine (e.g., 8-(1-cyclohexyl-1H-benzo[d]imidazol-6-yl) derivatives) exhibit synergistic activity by dual-targeting DNA topology and kinase function. The cyclohexyl-C6-benzoate moiety is crucial for hydrophobic contact with FtsZ or (p)ppGpp synthetases [7] .
Table 3: Impact of Structural Modifications on Biological Activity
Modification | Property/Bioactivity Change | Mechanistic Basis |
---|---|---|
C6-carboxylate | Enhanced DNA binding & antitumor activity | Optimal H-bonding/steric alignment in groove |
N1-Cyclohexyl | Increased cytotoxicity (vs. benzyl/isopropyl) | Improved hydrophobic pocket fitting |
Imidazopyrazine fusion | Nanomolar GI₅₀ against diverse cancers | Dual-targeting of DNA/enzymes |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: